
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This compound selectively inhibits PCSK9 protein synthesis . The molecular formula of this compound is C21H24ClN3O4S and its molecular weight is 449.95.
Scientific Research Applications
Chemical Synthesis and Structural Studies
- Thermal, Optical, Etching, and Structural Studies : A compound closely related to the one , synthesized by substitution reactions, underwent comprehensive characterization, including X-ray diffraction. The study highlighted the molecule's thermal stability up to 170°C, providing insights into its structural integrity under various conditions (C. S. Karthik et al., 2021).
- Antimicrobial Activity : Derivatives of a similar compound were synthesized and tested for antimicrobial properties. Certain derivatives showed promising activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).
Biological Applications
- Analgesic Properties : Research on compounds structurally related to the query chemical demonstrated significant analgesic effects in animal models. For example, a high-efficacy 5-HT(1A) receptor agonist showed a curative-like action on allodynia in rats with spinal cord injury, suggesting potential therapeutic applications in pain management (F. Colpaert et al., 2004).
- Antileukemic Activity : Novel derivatives incorporating the piperidine structure, similar to the query compound, demonstrated antiproliferative activity against human leukemia cells, indicating potential in cancer therapy (K. Vinaya et al., 2011).
Crystal and Molecular Structure Analysis
- Crystal Structure Insights : Studies on related compounds have detailed crystal structures, providing a foundation for understanding the molecular basis of their chemical behavior and interactions. For instance, crystal structure analysis of adducts and side products in synthesis has enriched the knowledge of molecular conformations and intermolecular interactions (B. Revathi et al., 2015; Tamira Eckhardt et al., 2020).
Molecular Docking and Antimicrobial Activity
- Molecular Docking Studies : Theoretical studies including molecular docking have been conducted to predict the interaction of similar compounds with biological targets. This approach helps in understanding the molecular basis of biological activity and could guide the design of molecules with enhanced efficacy (C. Sivakumar et al., 2021).
Mechanism of Action
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-19-4-3-11-23-20(19)29-17-9-14-24(15-10-17)21(26)16-5-7-18(8-6-16)30(27,28)25-12-1-2-13-25/h3-8,11,17H,1-2,9-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZARVSQYPWNPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2679607.png)

![3-butyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2679611.png)
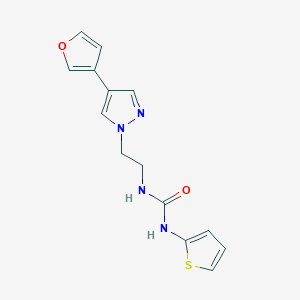
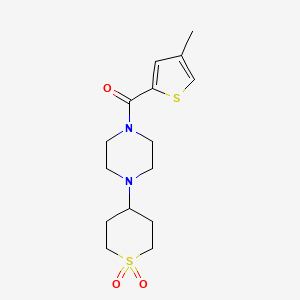
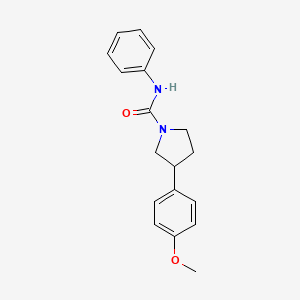
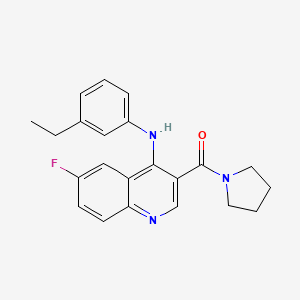
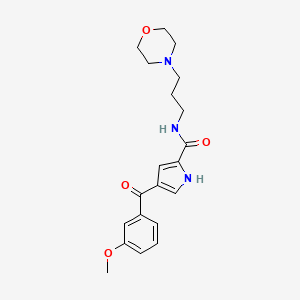
![5-(3,5-dimethoxybenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2679619.png)

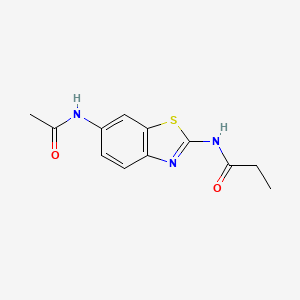
![N-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679625.png)
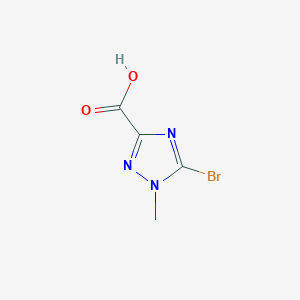
![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2679630.png)